molecular formula C15H21N5O5 B12896827 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(((R)-tetrahydro-2H-pyran-2-yl)amino)-1H-purin-6(9H)-one

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(((R)-tetrahydro-2H-pyran-2-yl)amino)-1H-purin-6(9H)-one

Cat. No.: B12896827
M. Wt: 351.36 g/mol
InChI Key: HBVSACCZNNNKCV-LNFKQOIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((®-tetrahydro-2H-pyran-2-yl)amino)-1H-purin-6(9H)-one is a complex organic compound with significant biological and chemical properties. This compound is known for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((®-tetrahydro-2H-pyran-2-yl)amino)-1H-purin-6(9H)-one involves multiple steps, including the formation of the tetrahydrofuran and tetrahydropyran rings, followed by the introduction of the purine moiety. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong acids and bases, as well as various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with a similar purine structure.

    Guanosine: Another nucleoside with a purine base.

    Inosine: A nucleoside that is structurally similar but has different biological properties.

Uniqueness

What sets 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-((®-tetrahydro-2H-pyran-2-yl)amino)-1H-purin-6(9H)-one apart is its unique combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(2R)-oxan-2-yl]amino]-1H-purin-6-one

InChI

InChI=1S/C15H21N5O5/c21-6-9-8(22)5-11(25-9)20-7-16-12-13(20)18-15(19-14(12)23)17-10-3-1-2-4-24-10/h7-11,21-22H,1-6H2,(H2,17,18,19,23)/t8-,9+,10+,11+/m0/s1

InChI Key

HBVSACCZNNNKCV-LNFKQOIKSA-N

Isomeric SMILES

C1CCO[C@H](C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

C1CCOC(C1)NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.